molecular formula C18H20F2N2O B5681998 1-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine

1-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B5681998
M. Wt: 318.4 g/mol
InChI Key: UMSBUPGLAIKFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that has been widely studied for its potential use in medicinal chemistry. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor antagonist, which means it blocks the action of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By blocking the action of serotonin, the compound may help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
1-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior. The compound has also been shown to decrease the levels of cortisol, a hormone that is released in response to stress.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine in lab experiments include its high potency and selectivity for serotonin receptors. The compound has also been shown to have a favorable pharmacokinetic profile, which means it is rapidly absorbed and distributed in the body. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine. These include further studies on its mechanism of action, its potential use in the treatment of other diseases such as Parkinson's disease and Alzheimer's disease, and its potential use as a tool for studying serotonin receptors. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
In conclusion, 1-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine is a promising compound that has been studied for its potential use in medicinal chemistry. It has shown promising results in various scientific research applications and has been found to have various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to determine its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis method for 1-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine involves the reaction of 2,4-difluorobenzyl chloride with 4-methoxyphenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

1-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential use in medicinal chemistry. It has shown promising results in the treatment of various diseases such as depression, anxiety, and schizophrenia. The compound has also been studied for its potential use as an antipsychotic and anxiolytic agent.

properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O/c1-23-17-6-4-16(5-7-17)22-10-8-21(9-11-22)13-14-2-3-15(19)12-18(14)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSBUPGLAIKFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.